molecular formula C10H9FO B1310449 7-Fluoro-1-tetralone CAS No. 2840-44-0

7-Fluoro-1-tetralone

Cat. No. B1310449
CAS RN: 2840-44-0
M. Wt: 164.18 g/mol
InChI Key: UCBYBFAJSWCTLG-UHFFFAOYSA-N
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Description

7-Fluoro-1-tetralone is a chemical compound with the molecular formula C10H9FO . It is also known by other names such as 7-FLUORO-3,4-DIHYDRONAPHTHALEN-1 (2H)-ONE and 7-fluoro-3,4-dihydro-2H-naphthalen-1-one .


Molecular Structure Analysis

The molecular weight of 7-Fluoro-1-tetralone is 164.18 g/mol . The IUPAC name for this compound is 7-fluoro-3,4-dihydro-2H-naphthalen-1-one . The InChI and SMILES strings, which provide a textual representation of the compound’s structure, are also available .


Physical And Chemical Properties Analysis

7-Fluoro-1-tetralone is a solid at room temperature . It has a molecular weight of 164.18 g/mol . Other computed properties include a topological polar surface area of 17.1 Ų, a heavy atom count of 12, and no rotatable bonds .

Scientific Research Applications

Anticancer Research

7-Fluoro-1-tetralone: may be explored as a potential scaffold in the design of anticancer drugs. Its structural similarity to other tetralone derivatives, which have shown antiproliferative activities against cancer cell lines , suggests it could be valuable in synthesizing novel anticancer agents.

Antibacterial Agents

The compound could be investigated for its antibacterial properties. Tetralone derivatives have been reported to exhibit antibacterial activity , and 7-Fluoro-1-tetralone might contribute to the development of new antibacterial drugs.

Antimalarial Applications

Given that certain tetralone scaffolds have demonstrated antimalarial effects , 7-Fluoro-1-tetralone could serve as a starting point for synthesizing compounds with potential antimalarial activity.

Antipsychotic Medication

Tetralone derivatives have been associated with antipsychotic therapeutic applications . Research into 7-Fluoro-1-tetralone could lead to new treatments for psychiatric disorders.

Organic Synthesis

7-Fluoro-1-tetralone: might be used as an intermediate in organic synthesis, particularly in asymmetric fluorination reactions, which are crucial for creating compounds with specific chiral centers .

Safety and Hazards

7-Fluoro-1-tetralone is harmful if swallowed and harmful to aquatic life with long-lasting effects . It should be handled with care, avoiding release to the environment .

Future Directions

While specific future directions for 7-Fluoro-1-tetralone were not found in the available literature, research into fluorinated indanone, tetralone, and naphthone derivatives continues to be of interest due to their potential medicinal, industrial, and herbicidal properties .

properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBYBFAJSWCTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438833
Record name 7-Fluoro-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2840-44-0
Record name 7-Fluoro-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirred mixture of 4-(p-fluorophenyl) butanoic acid (23g; 0.126 mole) and 85% polyphosphoric acid (200g) was heated at 100° C for 4 hrs., cooled, and poured onto ice-water (800g). After through stirring the precipitated tetralone was filtered off, washed well with water, and recrystallised from ethanol to give 13.07g (63%) of material of m.p. 56°-57° C. (Found; C, 73.31; H, 5.72; C10H9FO requires; C, 73.13; H, 5,53%).
Quantity
0.126 mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Synthesis routes and methods II

Procedure details

To a mixture of aluminum chloride (66 g, 0.50 mol) in carbon disulfide (600 mL) was added dropwise a solution of 4-(4-fluorophenyl)butyryl chloride (75.3 g, 0.37 mole) in carbon disulfide (260 mL) keeping the internal temperature below 10° C. After refluxing for 0.5 h, the reaction mixture was poured into a mixture of concentrated HCl (50 mL) and ice water (800 mL). The mixture was filtered and extracted with diethyl ether. The diethyl ether extracts were dried and concentrated it7 vacuo to give crude 7-fluoro-1-tetralone. Vacuum distillation gave pure 7-fluoro-1-tetralone b.p., 83° C. at 0.3 mm Hg which solidified to a white solid (94%). m.p., 62°-64° C. (lit, J. Am. Chem. Soc., 89, 386, 1967, m.p., 63.5°-65.0° C.);
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
75.3 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

0.055 mol of the compound obtained in Step D is introduced into a 500 ml round-bottomed flask together with 100 g of polyphosphoric acid. The reaction mixture is heated at 60° C. for 4 hours. The mixture is then cooled and poured into water; the precipitate formed is then dried and recrystallised.
Quantity
0.055 mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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